2-(6-Bromo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one
Description
The compound 2-(6-Bromo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one is a heterocyclic molecule featuring fused benzooxazine and dihydrothiazolo-pyridinone moieties. Its structure includes a bromine substituent at the 6-position of the benzooxazine ring and a dimethyl group on the dihydrothiazolo-pyridinone scaffold. Characterization techniques such as $^1$H NMR, IR spectroscopy, and mass spectrometry are typically employed for validation .
Properties
IUPAC Name |
2-(6-bromo-2,3-dihydro-1,4-benzoxazin-4-yl)-6,6-dimethyl-5,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2S/c1-16(2)8-10-13(14(21)19-16)23-15(18-10)20-5-6-22-12-4-3-9(17)7-11(12)20/h3-4,7H,5-6,8H2,1-2H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDNQXLEZHOICG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)N1)SC(=N2)N3CCOC4=C3C=C(C=C4)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659540 | |
| Record name | 2-(6-Bromo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-6,6-dimethyl-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000793-42-9 | |
| Record name | 2-(6-Bromo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-6,6-dimethyl-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-(6-Bromo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one (CAS No. 1000793-42-9) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects based on recent studies.
Chemical Structure and Properties
- Molecular Formula : C_{19}H_{20}BrN_{3}O_{2}S
- Molecular Weight : 394.29 g/mol
- SMILES Notation :
CC(C)(C)Nc1c2c(c(c1)Br)oc1cc(NC(=O)N2)cc1
Antimicrobial Activity
Recent studies have indicated that derivatives of benzoxazine compounds exhibit varying degrees of antimicrobial activity. For instance, some synthesized benzoxazepine derivatives demonstrated significant antibacterial effects against specific bacterial strains. However, the activity of the compound remains to be thoroughly evaluated in this context .
Anticancer Activity
Cytotoxicity Studies :
Research has shown that compounds similar to This compound can induce apoptosis in various cancer cell lines. For example:
- Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
- Mechanism of Action : The compound may trigger apoptotic pathways by increasing the expression of pro-apoptotic proteins (e.g., caspase-3) and decreasing anti-apoptotic proteins (e.g., Bcl-2) .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 22.34 | Induction of apoptosis via caspase activation |
| MCF-7 | 24.05 | Increased cleaved PARP1 levels |
| HeLa | 21.13 | Downregulation of Bcl-2 |
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects have been suggested through the modulation of cytokine release. In studies involving similar compounds:
- The release of pro-inflammatory cytokines such as IL-6 and TNF-α was significantly altered upon treatment with these derivatives.
- This suggests a possible application in inflammatory diseases where cytokine modulation is beneficial .
Case Studies
A notable case study involved the synthesis and biological evaluation of related compounds where:
- Synthesis Method : Microwave-assisted synthesis was employed for efficiency.
- Biological Evaluation : Compounds were tested for their ability to inhibit cell proliferation in vitro.
- Results : Several derivatives exhibited promising cytotoxicity against tumor cells while showing limited toxicity to normal cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The target compound shares key heterocyclic frameworks with several synthesized analogs:
Key Observations:
- Bromine Substitution: The presence of bromine in the target compound and in compound 41 () likely enhances electrophilic reactivity, making these molecules suitable for further functionalization (e.g., Suzuki coupling) . In contrast, non-brominated analogs (e.g., 7a-c in ) may prioritize hydrogen-bonding interactions due to amino or oxadiazole groups .
- Heterocyclic Core: The dihydrothiazolo-pyridinone in the target compound differs from the dihydroindolone in 41 () and the oxazolo-pyridine in 16 (). These variations influence ring puckering dynamics, as analyzed via Cremer-Pople coordinates (), and may affect binding affinities in biological systems .
Spectroscopic and Crystallographic Comparisons
- Spectroscopy: The target compound’s $^1$H NMR profile would likely show resonances for the dimethyl group (δ ~1.2–1.5 ppm) and aromatic protons (δ ~6.8–7.5 ppm), similar to 7a-c () and 41 (). IR bands for C=O (1700–1650 cm$^{-1}$) and C-Br (600–500 cm$^{-1}$) are expected .
- For example, ORTEP-3 () could model the dihydrothiazolo-pyridinone ring’s puckering, critical for understanding conformational stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
